molecular formula C12H21N3O2 B8110152 N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide

N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide

Cat. No.: B8110152
M. Wt: 239.31 g/mol
InChI Key: OZLYCHPMEQDMOA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings share a single atom, typically a carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide typically involves the reaction of specific amines with cyanoacetates under controlled conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide involves its interaction with specific molecular targets. It inhibits the kinase activity of receptor-interacting protein kinase 1 (RIPK1), thereby blocking the activation of necroptosis pathways. This inhibition has shown therapeutic potential in various human diseases, particularly those involving inflammation .

Properties

IUPAC Name

N,N-dimethyl-2-(1-oxo-2,9-diazaspiro[4.5]decan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-14(2)10(16)8-15-7-5-12(11(15)17)4-3-6-13-9-12/h13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLYCHPMEQDMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC2(C1=O)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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